In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
CAS Number: 261763-01-3
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a halogenated aromatic ether of interest to researchers and professionals in the fields of organic synthesis, drug discovery, and materials science. This document details its chemical properties, synthesis, and safety information.
Chemical and Physical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a substituted anisole derivative containing chlorine, fluorine, and a trifluoromethyl group. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1][2]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 261763-01-3 | [1][2] |
| Molecular Formula | C₈H₅ClF₄O | [1] |
| Molecular Weight | 228.57 g/mol | [1] |
| IUPAC Name | 1-Chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | N/A |
| Appearance | Liquid (predicted) | N/A |
| Refractive Index | 1.4610 (predicted) | [2] |
| Storage Condition | Room Temperature | [1] |
Synthesis and Reactivity
A potential synthetic pathway could involve the methylation of the corresponding phenol, 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. This transformation is a standard method for the preparation of anisole derivatives.
Hypothetical Experimental Protocol: Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Disclaimer: The following protocol is a hypothetical procedure based on standard organic chemistry principles and has not been experimentally validated for this specific compound.
Materials:
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3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
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Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
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A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
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Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF))
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Deionized water
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Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in an appropriate anhydrous solvent, add a suitable base.
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Stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide salt.
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Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.
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Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole.
Safety and Handling
Hazard Identification: Based on available safety data for similar compounds, 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is expected to be an irritant.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
Storage:
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Store at room temperature.[1]
Visualizations
Logical Workflow for Chemical Compound Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole.
